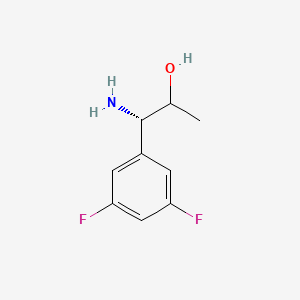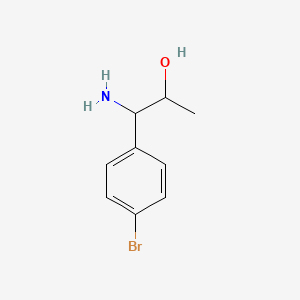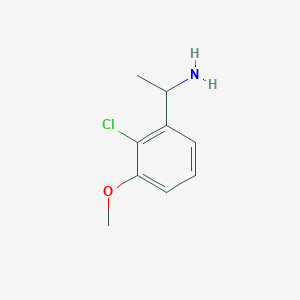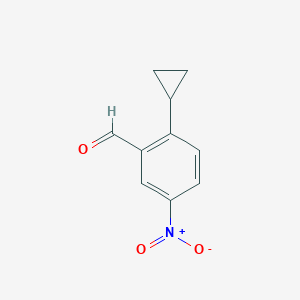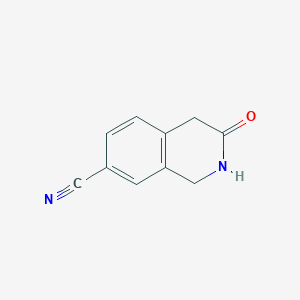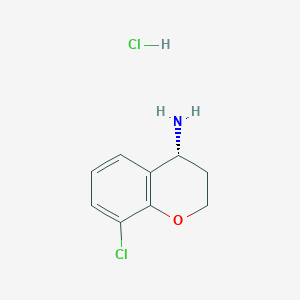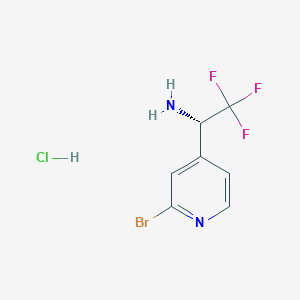
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered attention in various scientific fields. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Trifluoroethylation: The brominated pyridine is then reacted with a trifluoroethylating agent to introduce the trifluoroethanamine group.
Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The trifluoroethanamine group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-3-methyl-butyraMide
- (2-Bromopyridin-4-yl)(cyclopropyl)methanamine
- Bis((2-bromopyridin-4-yl)methyl)amine
Uniqueness
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both a bromopyridine and a trifluoroethanamine group. This combination imparts distinct chemical properties, making it a versatile intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H7BrClF3N2 |
|---|---|
Poids moléculaire |
291.49 g/mol |
Nom IUPAC |
(1S)-1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-3-4(1-2-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
Clé InChI |
ZHRVWGHPEQZCSW-RGMNGODLSA-N |
SMILES isomérique |
C1=CN=C(C=C1[C@@H](C(F)(F)F)N)Br.Cl |
SMILES canonique |
C1=CN=C(C=C1C(C(F)(F)F)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13044406.png)
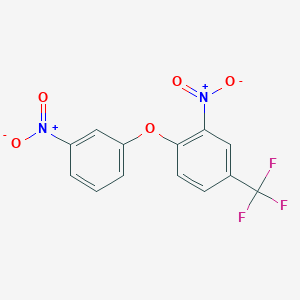
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)

